4-Fluoroindoline
CAS No.: 552866-98-5
Cat. No.: VC2239139
Molecular Formula: C8H8FN
Molecular Weight: 137.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 552866-98-5 |
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Molecular Formula | C8H8FN |
Molecular Weight | 137.15 g/mol |
IUPAC Name | 4-fluoro-2,3-dihydro-1H-indole |
Standard InChI | InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 |
Standard InChI Key | CMQOXZRRFDMQKY-UHFFFAOYSA-N |
SMILES | C1CNC2=C1C(=CC=C2)F |
Canonical SMILES | C1CNC2=C1C(=CC=C2)F |
Physical and Chemical Properties
Predicted Physical Properties
Based on the properties of structurally similar compounds, 4-fluoroindoline would likely possess the following characteristics:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Colorless to pale yellow liquid | Based on indoline and 4-fluoroaniline properties |
Molecular Weight | 137.16 g/mol | Calculated from molecular formula C8H8FN |
Solubility | Limited solubility in water; soluble in organic solvents | Based on structural features |
Boiling Point | ~220-240°C (estimated) | Extrapolated from related compounds |
Density | ~1.1-1.2 g/mL (estimated) | Based on similar fluorinated aromatics |
Chemical Reactivity
4-Fluoroindoline would be expected to exhibit reactivity through:
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The secondary amine (NH) group, which can participate in nucleophilic substitution reactions, acylation, and alkylation.
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The aromatic ring system, which can undergo electrophilic aromatic substitution, though the fluorine substituent would direct incoming groups.
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The C-F bond, which could potentially undergo nucleophilic aromatic substitution under appropriate conditions.
Synthesis Methods
Related Synthesis Information
The preparation of 4-fluoroindole is described in the patent literature (CN103420892A), which could serve as a precursor to 4-fluoroindoline:
"The present invention prepares 4-fluoro indole by taking 2-fluoro-6-nitrotoluene as raw material for the first step, reacting with DMF dimethylacetal (DMF-DMA) to generate compound 3; The second step involves hydro-reduction to generate 4-fluoro indole with enamine condensation simultaneously."
This synthetic pathway could potentially be extended to include a subsequent reduction step to convert 4-fluoroindole to 4-fluoroindoline.
Applications and Uses
Pharmaceutical Applications
Fluorinated heterocycles are widely used in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, including:
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Enhanced metabolic stability
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Increased lipophilicity
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Altered pKa values
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Improved binding selectivity with target proteins
4-Fluoroindoline might serve as a valuable building block in pharmaceutical research, similar to how 4-fluoroaniline is "a common building block in medicinal chemistry and related fields" .
Synthetic Intermediates
As with related fluorinated compounds, 4-fluoroindoline could potentially serve as an intermediate in the synthesis of:
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Agrochemicals (herbicides, pesticides)
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Advanced materials
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Specialty chemicals
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Functional materials with specific electronic or optical properties
Analytical Characterization
Spectroscopic Identification
Based on techniques used for similar compounds, 4-fluoroindoline would likely be characterized using:
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19F-NMR Spectroscopy: Would show a distinct signal for the fluorine atom, allowing for specific identification as seen with 4-fluoroaniline in metabolic studies .
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1H-NMR Spectroscopy: Would reveal the distinct pattern of aromatic protons and the saturated ring protons.
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Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of 137.16 g/mol.
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IR Spectroscopy: Would display characteristic bands for N-H stretching, C-F stretching, and aromatic C-H stretching.
Metabolism and Environmental Fate
Research on 4-fluoroaniline metabolism in earthworms showed "dose-dependent metabolism. At high doses (leading to mortality within 24 h) one predominant metabolite was observed, which was identified as the N-β-glucoside conjugate. At lower dose levels, the predominant metabolite was the γ-glutamyl conjugate" .
Similar conjugation pathways might be expected for 4-fluoroindoline, with potential metabolism occurring at the nitrogen atom or through defluorination processes.
Research Gaps and Future Directions
Identified Knowledge Gaps
The current literature appears to have significant gaps regarding:
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Specific synthetic routes to 4-fluoroindoline
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Detailed physical and chemical characterization data
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Biological activity and toxicological profiles
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Environmental persistence and degradation pathways
Recommended Research Priorities
Future research efforts should focus on:
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Development of efficient and scalable synthetic methods
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Comprehensive physical and chemical characterization
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Evaluation of biological activities and potential applications in drug discovery
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Assessment of environmental impact and biodegradability
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Exploration of structure-activity relationships with related fluorinated heterocycles
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